Orcein

描述

属性

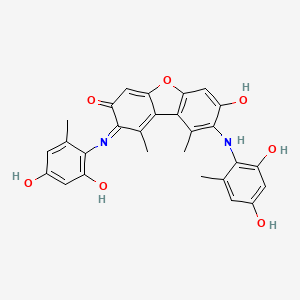

IUPAC Name |

8-(2,4-dihydroxy-6-methylanilino)-2-(2,4-dihydroxy-6-methylphenyl)imino-7-hydroxy-1,9-dimethyldibenzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29,31-35H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIIYGZAUXVPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=C(C3=C(C=C2O)OC4=CC(=O)C(=NC5=C(C=C(C=C5C)O)O)C(=C43)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014576 | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400-62-0 | |

| Record name | Orcein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orcein | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orcein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Orcein for Researchers and Drug Development Professionals

Introduction

Orcein is a weakly acidic, reddish-brown biological dye renowned for its application in histology and microscopy.[1][2] Historically, it was a natural dye extracted from several species of lichen, often referred to as "orchella weeds" like Roccella tinctoria.[3] While natural extraction methods exist, this compound is now primarily produced synthetically by the oxidation of orcinol (B57675) in the presence of ammonia (B1221849) and air.[4][5] It is not a single compound but rather a complex mixture of phenoxazone derivatives, including hydroxyorceins, aminoorceins, and aminoorceinimines. This variability can lead to differences in staining performance between batches.

This compound is a vital tool in histopathology for visualizing specific tissue components. It is the standard dye for demonstrating elastic fibers and is also widely used for identifying Hepatitis B surface antigen (HBsAg), copper-associated proteins, and chromosomes.

Chemical Properties and Composition

This compound (CAS No. 1400-62-0) is characterized as a dark brown or black crystalline powder. While its exact composition varies, a representative molecular formula is C₂₈H₂₄N₂O₇. It is stable under normal conditions and typically stored at room temperature.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| CAS Number | 1400-62-0 | |

| Molecular Formula | C₂₈H₂₄N₂O₇ | |

| Molecular Weight | ~500.5 g/mol | |

| Appearance | Dark brown, black, or reddish-brown crystals/powder | |

| Boiling Point | 779.0 ± 60.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 424.9 ± 32.9 °C | |

| LogP | 1.16 | |

| Absorption Maximum (λmax) | ~579-583 nm in 0.1 M NaOH | |

| Solubility | Insoluble in water, benzene, chloroform. Soluble in acetone, alcohol, acetic acid (yields a red color), and dilute aqueous alkali (yields a blue-violet color). |

Core Chemical Structure

This compound is a mixture of at least eight primary compounds, which are derivatives of a core phenoxazone structure. These components, including α-, β-, and γ-aminoorceins, hydroxyorceins, and aminoorceinimines, differ in the substituent groups at three specific points on the molecule.

Mechanism of Action in Staining

The staining mechanism of this compound varies depending on the target tissue or antigen. Its action is primarily based on its chemical affinity for specific biological structures.

Staining of Elastic Fibers

This compound is considered the most reliable stain for demonstrating elastic tissue. The precise binding mechanism is not fully understood but is believed to involve non-ionic interactions. Key proposed mechanisms include:

-

Van der Waals Forces : Weak intermolecular forces are thought to contribute to the dye's adherence to elastin.

-

Hydrophobic Interactions : this compound, an irreversible stain, interacts hydrophobically with the protein components within the elastic fibers.

-

Structural Density : The dense physical structure of elastic fibers allows them to attract and retain more of the dye compared to surrounding connective tissue, resulting in a more deeply stained appearance.

Staining of Hepatitis B Surface Antigen (HBsAg)

The detection of HBsAg using this compound (often called the Shikata method) is an indirect staining process that relies on a chemical modification of the target antigen. The mechanism involves the following steps:

-

Oxidation : The tissue section is first treated with an oxidizing agent, typically acidified potassium permanganate.

-

Sulfonic Acid Formation : This oxidation step targets the high concentration of disulfide bonds (-S-S-) within the cysteine-rich HBsAg. The disulfide bonds are broken and oxidized to form reactive sulfonic acid residues (-SO₃H).

-

This compound Binding : The sulfonic acid groups, which are strongly acidic, exhibit a high affinity for the this compound dye molecules, leading to a specific and visible accumulation of the stain at the site of the antigen. This results in HBsAg inclusions appearing as dark red or brown aggregates within the cytoplasm of hepatocytes.

Experimental Protocols

The following are standardized protocols for the use of this compound in histological applications. These methods are applicable to formalin-fixed, paraffin-embedded tissue sections.

Protocol 1: this compound Staining for Elastic Fibers

This method is modified from the Taenzer-Unna this compound method and is highly selective for elastic tissue.

Reagents:

-

This compound Staining Solution: 1g this compound, 100ml 70% Ethanol, 1ml Hydrochloric Acid.

-

1% Acid Alcohol: 1ml Hydrochloric Acid in 99ml 70% Ethanol.

-

70% Ethanol

-

Absolute Ethanol

-

Xylene

-

Mounting Medium

Procedure:

-

Deparaffinize tissue sections and hydrate (B1144303) to 70% alcohol.

-

Place slides in the this compound Staining Solution in a sealed container and incubate at 37°C for 1 hour or up to 8 hours for finer fibers.

-

Rinse the slides in 70% alcohol.

-

Differentiate in 1% Acid Alcohol. This step is critical and should be monitored microscopically until the background is clear and elastic fibers are sharply defined.

-

Wash well in distilled water.

-

(Optional) Counterstain with a solution like hematoxylin (B73222) if nuclear detail is required.

-

Dehydrate through graded absolute alcohols, clear in xylene, and mount with a synthetic resin.

Expected Results:

-

Elastic Fibers : Dark brown to purple/dark red.

-

Background : Pale reddish or colorless.

Protocol 2: Shikata's Modified this compound Stain for HBsAg

This protocol is specifically for the detection of HBsAg in liver tissue sections.

Reagents:

-

Oxidizing Solution (prepare fresh): 50ml Distilled Water, 5ml 5% Potassium Permanganate, 3ml 3% Sulfuric Acid.

-

2% Oxalic Acid Solution.

-

This compound Staining Solution (as above).

-

Differentiating Solution (e.g., 1% Acid Alcohol).

-

Alcohols and Xylene.

Procedure:

-

Deparaffinize sections and hydrate to distilled water.

-

Incubate slides in the freshly prepared Oxidizing Solution for 10 minutes.

-

Rinse briefly in tap water, followed by a dip in distilled water.

-

Bleach the sections in 2% Oxalic Acid solution for 1-2 minutes, or until the tissue is colorless.

-

Wash thoroughly in running tap water for 2-3 minutes, then rinse in 70% ethanol.

-

Stain in the this compound solution in a sealed jar for 2-5 hours at 37-56°C.

-

Rinse in 70% alcohol.

-

Differentiate for 10-60 seconds in the Differentiating Solution. Check microscopically.

-

Dehydrate quickly through absolute alcohols, clear in xylene, and mount.

Expected Results:

-

HBsAg Deposits : Dark red/brown, often with a "ground-glass" appearance in the cytoplasm.

-

Copper-Associated Proteins : Dark red/brown.

-

Elastic Fibers : Dark red/brown.

-

Background : Pale reddish-brown.

References

Orcein Dye: A Comprehensive Technical Guide to its Synthesis, Chemical Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcein is a reddish-brown dye historically extracted from lichens, now predominantly produced synthetically. It is not a single chemical entity but a complex mixture of phenoxazone derivatives. This guide provides an in-depth exploration of this compound's chemical nature, synthesis, and its significant applications in biological and histopathological research. While renowned for its use as a potent stain for elastic fibers, this compound, particularly with Shikata's modification, has proven invaluable in the identification of Hepatitis B surface antigen (HBsAg) and copper-associated proteins in tissue sections.

Chemical Structure and Composition

This compound is comprised of a variety of related heterocyclic compounds, primarily categorized as aminoorceins, hydroxyorceins, and aminoorceinimines. These components are derivatives of a phenoxazone core structure. The specific composition of this compound can vary depending on the manufacturing process. Synthetic this compound is typically produced by the hydrogen peroxide oxidation of orcinol (B57675) in the presence of ammonia (B1221849).

The major components of synthetic this compound are detailed in the table below. The exact percentages can fluctuate between different batches of the dye.

| Component | R1 Group | R2 Group | R3 Group | Approximate Percentage (%) |

| α-Aminothis compound | H | O | NH₂ | 10 |

| α-Hydroxythis compound | H | O | OH | 10 |

| β-Aminothis compound | Orcinol | O | NH₂ | 6 |

| γ-Aminothis compound | Orcinol | O | NH₂ | 12 |

| β-Hydroxythis compound | Orcinol | O | OH | 15 |

| γ-Hydroxythis compound | Orcinol | O | OH | 10 |

| β-Aminoorceimine | Orcinol | NH | NH₂ | 1-2 |

| γ-Aminoorceimine | Orcinol | NH | NH₂ | 1-2 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that due to this compound being a mixture, these properties represent the bulk characteristics of the dye.

| Property | Value |

| Appearance | Reddish-brown to dark brown crystalline powder |

| Molecular Formula (Major Components) | C₂₈H₂₄N₂O₇ |

| CAS Number | 1400-62-0 |

| Solubility | Soluble in acetone, ethanol (B145695), and acetic acid (yielding a red color). Soluble in dilute aqueous alkali solutions (yielding a blue-violet color). Insoluble in water.[1] |

| Absorption Maximum (in Ethanol) | Approximately 579 nm |

Synthesis of this compound Dye

This compound can be obtained from natural sources or synthesized chemically.

Traditional Synthesis from Lichens

The historical method involves the extraction of precursor compounds, primarily orcinol, from various species of lichens, often referred to as "orchella weeds" (e.g., Roccella tinctoria). The process involves the following general steps:

-

Extraction: The lichen is soaked in an aqueous ammonia solution (traditionally, urine was used as the ammonia source).[1]

-

Oxidation: The ammoniacal extract is aerated for several days to weeks, allowing for the oxidative conversion of orcinol and related compounds into the colored this compound molecules.[1]

-

Purification: The resulting dye is then purified to yield the final product.

Chemical Synthesis from Orcinol

The modern, more controlled method for producing this compound involves the chemical synthesis from orcinol:

-

Reaction Setup: Orcinol is dissolved in an aqueous ammonia solution.

-

Oxidation: Hydrogen peroxide is gradually added to the solution as an oxidizing agent.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure the desired composition of this compound components.

-

Precipitation and Purification: The synthesized this compound precipitates from the solution and is then collected, washed, and dried.

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

Caption: Workflow for the chemical synthesis of this compound dye.

Experimental Protocols

This compound is a widely used stain in histology for the visualization of specific tissue components. The following are detailed protocols for its application.

This compound Staining for Elastic Fibers

This method is used to selectively stain elastic fibers in tissue sections, which appear dark brown to black.

Reagents:

-

This compound Staining Solution:

-

This compound: 1 g

-

70% Ethanol: 100 mL

-

Concentrated Hydrochloric Acid: 1 mL

-

-

Differentiating Solution:

-

70% Ethanol

-

Concentrated Hydrochloric Acid (optional, for enhanced differentiation)

-

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections and bring them to 70% ethanol.

-

Staining: Immerse slides in the this compound Staining Solution in a sealed container for 1 to 2 hours at room temperature or for a shorter duration at 37°C.

-

Rinsing: Briefly rinse the slides in 70% ethanol to remove excess stain.

-

Differentiation: Differentiate the sections in 70% ethanol (or acid-alcohol for finer control) until the background is clear and elastic fibers are sharply defined. This step should be monitored microscopically.

-

Washing: Wash the slides thoroughly in running tap water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain like Hematoxylin if desired.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Shikata's Modified this compound Stain for Hepatitis B Surface Antigen (HBsAg)

This modified technique involves an oxidation step that enables the specific staining of HBsAg, which appears as brown to dark-brown granular deposits in the cytoplasm of hepatocytes.[2] This method also stains elastic fibers and copper-associated proteins.[3][4][5][6]

Reagents:

-

Oxidizing Solution:

-

Potassium Permanganate (B83412) (KMnO₄): 0.5 g

-

Distilled Water: 100 mL

-

3% Sulfuric Acid (H₂SO₄): 0.5 mL

-

-

Bleaching Solution:

-

2% Oxalic Acid in distilled water

-

-

This compound Staining Solution (as described above)

-

Differentiating Solution (as described above)

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections and bring them to distilled water.

-

Oxidation: Treat the sections with the freshly prepared Oxidizing Solution for 5-10 minutes.[6]

-

Rinsing: Wash the slides in running tap water.

-

Bleaching: Immerse the slides in the Bleaching Solution until the brown color of the permanganate disappears and the sections become colorless.

-

Washing: Wash thoroughly in running tap water, followed by a rinse in distilled water.

-

Staining: Stain with the this compound Staining Solution for 1-2 hours.

-

Rinsing and Differentiation: Rinse and differentiate as described in the elastic fiber staining protocol.

-

Dehydration and Mounting: Dehydrate, clear, and mount as described previously.

The following diagram illustrates the workflow for Shikata's modified this compound staining.

Caption: Workflow for Shikata's modified this compound staining.

Mechanism of Staining

Staining of Elastic Fibers

The precise mechanism of this compound's selectivity for elastic fibers is not fully understood but is thought to involve non-ionic, hydrophobic interactions.[7] The staining of elastic fibers by this compound is an exothermic process with a high activation energy and is accompanied by a decrease in entropy.[7] This suggests a highly ordered binding of the dye molecules to the elastin (B1584352) protein. The non-polar nature of elastin likely plays a role in attracting the largely non-polar this compound molecules.

Staining of Hepatitis B Surface Antigen (HBsAg)

The staining of HBsAg by the modified this compound method is believed to be due to the high content of disulfide bonds in the antigen.[8][9] The initial oxidation step with potassium permanganate is thought to oxidize these disulfide bonds (-S-S-) to sulfonic acid residues (-SO₃H). These negatively charged groups then form strong ionic interactions with the cationic components of the this compound dye mixture in an acidic solution.

The following diagram depicts the proposed chemical pathway for HBsAg staining.

Caption: Proposed chemical pathway for HBsAg staining.

Conclusion

This compound remains a vital tool in histopathology due to its robust and specific staining capabilities. This guide has provided a detailed overview of its chemical composition, synthesis, and application protocols. A deeper understanding of the physicochemical properties of individual this compound components could further refine staining procedures and enhance their diagnostic utility. For researchers and professionals in drug development, the reliable identification of pathological markers such as HBsAg and abnormalities in elastic tissues using this compound staining is crucial for both diagnostics and the evaluation of therapeutic interventions.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. lcms.cz [lcms.cz]

- 3. Elastic Stains [nsh.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound stain Clinisciences [clinisciences.com]

- 6. cancerdiagnostics.com [cancerdiagnostics.com]

- 7. Thermodynamics of this compound staining of elastic fibres | Semantic Scholar [semanticscholar.org]

- 8. stainsfile.com [stainsfile.com]

- 9. scribd.com [scribd.com]

Spectroscopic Properties of Orcein for Analytical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcein is a natural dye derived from lichens, historically used for staining textiles and more recently, as a crucial stain in histology and cytogenetics. Commercially available this compound is a complex mixture of related phenoxazone compounds, including α-, β-, and γ-aminoorceins, and their corresponding hydroxythis compound analogues. The intricate chemical nature of this compound, particularly its major component α-hydroxy-orcein, gives rise to fascinating and analytically useful spectroscopic properties. These properties are highly sensitive to the local microenvironment, making this compound a valuable tool for probing biological systems.

This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, with a focus on its application in quantitative analysis. We will delve into its absorption and fluorescence properties, the profound influence of environmental factors, and provide detailed experimental protocols for its analytical use.

Core Spectroscopic Properties of this compound

The spectroscopic behavior of this compound is dominated by an acid-base equilibrium involving its phenolic hydroxyl groups. This equilibrium between the neutral and monoanionic forms of the this compound molecules dictates its absorption and fluorescence characteristics.

Absorption Spectroscopy

The UV-visible absorption spectrum of this compound is characterized by two main peaks, corresponding to the neutral and monoanionic forms of its constituent molecules, primarily α-hydroxy-orcein.[1]

-

Neutral Form: In acidic to neutral solutions, the neutral form of α-hydroxy-orcein predominates, exhibiting an absorption maximum at approximately 475 nm .[1] This corresponds to a yellow-orange color.

-

Monoanionic Form: In alkaline solutions, deprotonation of a phenolic hydroxyl group leads to the formation of the monoanionic species, resulting in a significant bathochromic shift (red-shift) of the absorption maximum to around 578 nm .[1] This form imparts a deep red-purple color to the solution.

The position of this equilibrium, and thus the observed color and absorption spectrum, is highly dependent on the solvent proticity, solution concentration, and pH.[1] This pH-dependent spectral shift is the basis for this compound's utility as a pH indicator.

Fluorescence Spectroscopy

This compound also exhibits fluorescence, a property that has been harnessed for various imaging applications. Similar to its absorption, the fluorescence of this compound is influenced by concentration and the surrounding environment.

Acidic solutions of this compound, when excited with suitable light, show distinct emission peaks that are concentration-dependent:

-

Low Concentration: At low concentrations, the fluorescence emission peak is observed at approximately 587 nm .[2]

-

High Concentration: At higher concentrations, a red-shift in the emission is observed, with the peak appearing at around 620 nm .[2]

When used to stain biological tissues, this compound can produce a strong orange-red fluorescence in various cellular components, including cytoplasm, nucleoli, chromatin, and extracellular matrix components like elastin (B1584352) and collagen.[2] Cytofluorometric measurements of this compound-stained chromatin have revealed an emission peak at 585 nm with a shoulder at 620 nm.[2]

Quantitative Spectroscopic Data

For the effective use of this compound in quantitative analytical applications, a thorough understanding of its key spectroscopic parameters is essential. The following table summarizes the available quantitative data for this compound and its primary component, α-hydroxy-orcein. It is important to note that obtaining precise molar extinction coefficients and quantum yields for the entire this compound mixture is challenging due to its complex and variable composition.

| Spectroscopic Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) of α-hydroxy-orcein (Neutral Form) | ~475 nm | Protic Solvents | |

| Absorption Maximum (λmax) of α-hydroxy-orcein (Monoanionic Form) | ~578 nm | Protic Solvents | |

| Fluorescence Emission Maximum (λem) (Low Concentration) | ~587 nm | Acidic Solution | [2] |

| Fluorescence Emission Maximum (λem) (High Concentration) | ~620 nm | Acidic Solution | [2] |

| Fluorescence Emission of Stained Chromatin | 585 nm (shoulder at 620 nm) | Cytofluorometry | [2] |

Note: Molar extinction coefficients and a definitive fluorescence quantum yield for this compound are not well-documented in the literature due to the complex and variable nature of the dye mixture. For quantitative studies, it is recommended to determine these parameters empirically for the specific batch of this compound and solvent system being used.

Experimental Protocols

Spectrophotometric Determination of the pKa of this compound

This protocol outlines a method for determining the acid dissociation constant (pKa) of this compound by monitoring the change in its absorbance as a function of pH.

Principle: The pKa is the pH at which the concentrations of the acidic (neutral) and basic (monoanionic) forms of the indicator are equal. By measuring the absorbance at the λmax of the basic form across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Materials:

-

This compound solution (e.g., 1 mg/mL in ethanol)

-

A series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., pH 6 to 9).

-

UV-Vis Spectrophotometer

-

pH meter

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of this compound Solutions in Buffers:

-

Prepare a series of volumetric flasks, one for each buffer solution.

-

To each flask, add an equal and precise volume of the this compound stock solution.

-

Bring each flask to volume with the corresponding buffer solution. The final concentration of this compound should be identical in all solutions.

-

-

Spectrophotometric Measurements:

-

Determine the λmax of the monoanionic (basic) form of this compound by measuring the absorbance spectrum of the this compound solution in the highest pH buffer. This should be around 578 nm.

-

Set the spectrophotometer to this λmax.

-

Measure the absorbance of each of the buffered this compound solutions.

-

Measure the absorbance of the this compound solution in a highly acidic buffer (e.g., pH < 4) to obtain the absorbance of the fully protonated form (Aacid).

-

Measure the absorbance of the this compound solution in a highly alkaline buffer (e.g., pH > 10) to obtain the absorbance of the fully deprotonated form (Abase).

-

-

Data Analysis:

-

Plot the measured absorbance at the λmax of the basic form against the pH of the buffer solutions. This will generate a sigmoidal titration curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for indicators: pKa = pH + log([HIn]/[In⁻]) where [HIn] is the concentration of the neutral form and [In⁻] is the concentration of the monoanionic form. The ratio of the concentrations can be determined from the absorbance values: [HIn]/[In⁻] = (A_base - A) / (A - A_acid) where A is the absorbance of the solution at a given pH.

-

Staining Protocol for Fluorescence Microscopy

This protocol provides a general guideline for using this compound as a fluorescent stain for biological specimens.

Materials:

-

This compound staining solution (e.g., 1% this compound in 45% acetic acid)

-

Fixed biological specimens (e.g., tissue sections, cell smears)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., excitation around 540-560 nm, emission > 580 nm)

-

Mounting medium

Procedure:

-

Sample Preparation:

-

Deparaffinize and rehydrate tissue sections if necessary.

-

-

Staining:

-

Apply the this compound staining solution to the specimen on the microscope slide and incubate for an appropriate time (e.g., 15-60 minutes). The optimal staining time may need to be determined empirically.

-

-

Washing:

-

Gently rinse the slide with a suitable solvent (e.g., 45% acetic acid or ethanol) to remove excess stain.

-

-

Mounting:

-

Mount a coverslip over the specimen using an appropriate mounting medium.

-

-

Imaging:

-

Observe the stained specimen using a fluorescence microscope. An intense orange-red fluorescence should be visible in various cellular and extracellular structures.[2]

-

Signaling Pathways and Logical Relationships

While this compound is a well-established histological stain, its direct role as a modulator of intracellular signaling pathways is not extensively documented in scientific literature. Its primary application in a research context is to visualize cellular components, which can be part of broader studies on signaling events. For example, this compound staining of elastic fibers can be used to assess fibrosis, a process regulated by various signaling pathways. However, this is an indirect application.

The core analytical utility of this compound's spectroscopic properties is rooted in its pH-dependent equilibrium. This relationship can be visualized as a simple logical workflow.

Caption: Acid-base equilibrium of α-hydroxy-orcein and its effect on absorption spectra.

The following diagram illustrates a typical experimental workflow for utilizing this compound's spectroscopic properties for pH-dependent analysis.

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

Conclusion

This compound's rich spectroscopic properties, driven by its pH-sensitive chemical nature, offer a versatile platform for various analytical applications. Its strong absorption in the visible region and its notable fluorescence make it a powerful tool for both quantitative measurements in solution and for high-contrast imaging of biological specimens. While the complexity of the commercial dye mixture presents challenges for establishing absolute quantitative parameters, the principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively harness the spectroscopic capabilities of this compound in their work. Further research into the individual components of this compound and their specific spectroscopic characteristics will undoubtedly unlock even more advanced applications for this classic yet remarkably functional dye.

References

Navigating the Labyrinth of Orcein Certification: A Technical Guide for the Modern Researcher

For Immediate Release

A comprehensive technical guide has been developed to elucidate the rigorous standards and protocols behind the Biological Stain Commission (BSC) certification of Orcein. This document is an essential resource for researchers, scientists, and professionals in drug development who rely on the quality and consistency of this vital biological stain. By demystifying the certification process, this guide aims to empower users to make informed decisions when selecting reagents for critical applications.

This compound, a dye valued for its ability to selectively stain elastic fibers and Hepatitis B surface antigens (HBsAg), undergoes a stringent evaluation by the BSC to ensure its purity, identity, and performance.[1] Certification from the BSC indicates that a specific batch of dye has passed a series of rigorous tests for both its chemical properties and its effectiveness in established staining procedures.

Core Chemical and Physical Properties for BSC-Certified this compound

To be considered for BSC certification, a batch of this compound must meet specific criteria for its chemical and physical characteristics. While the BSC's proprietary testing protocols are detailed in specialized publications, the following parameters, compiled from commercially available BSC-certified synthetic this compound, provide a baseline for understanding the quality benchmarks.

| Parameter | Specification | Source |

| Chemical Abstract Service (CAS) Number | 1400-62-0 | |

| Colour Index (C.I.) Name | Natural Red 28 | |

| Dye Content (by Spectrophotometry) | >70% | [2] |

| Absorption Maximum (λmax) in 0.1 N NaOH | 553-559 nm | [2] |

| Molar Extinction Coefficient (εmax) in 0.01 M NaOH | ≥250% at 574-582 nm | |

| Solubility | 1 mg/mL in 1 M NaOH |

The Gauntlet of Certification: A Procedural Overview

The journey to BSC certification for a batch of this compound involves a multi-faceted approach, encompassing both analytical testing and performance evaluation. The foundational procedures for the analysis and testing of biological stains by the BSC are meticulously outlined in the pivotal publication by Penney et al. (2002) in Biotechnic & Histochemistry. While the full, detailed protocols are extensive, the following represents a synthesis of the core experimental requirements.

Analytical Chemistry Assays

A battery of analytical tests is employed to verify the chemical identity and purity of the this compound dye.

1. Spectrophotometry: This is a cornerstone of the analysis, used to determine the dye's absorption spectrum and quantify its concentration.

-

Protocol: A precisely weighed sample of the this compound powder is dissolved in a specified solvent (e.g., 0.1 N or 0.01 M NaOH) to a known concentration. The absorbance of the solution is then measured across a defined range of wavelengths using a calibrated spectrophotometer. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient are then calculated and compared against the established standards for this compound.

2. Dye Content Determination: The percentage of the active dye molecule within the powder is a critical measure of purity.

-

Protocol: While specific methods for this compound are proprietary to the BSC, dye content is often determined by spectrophotometry, comparing the absorbance of the test sample to a reference standard. Another common, though not explicitly confirmed for this compound by publicly available documents, is titanous chloride titration, a redox titration method used for quantifying azo and other reducible dyes.

3. Chromatography: Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are likely employed to assess the presence of impurities or related colored components.

-

Protocol: A solution of the this compound dye is spotted onto a TLC plate or injected into an HPLC system. A specific solvent system (mobile phase) is then used to separate the components of the dye mixture based on their differential affinities for the stationary phase. The resulting chromatogram is examined for the presence of secondary spots or peaks, which would indicate impurities. The number and intensity of these impurities must fall within acceptable limits.

Performance Testing in Histological Applications

Beyond chemical purity, the ultimate test of a biological stain is its ability to perform reliably in its intended applications. For this compound, this primarily involves the staining of elastic fibers and Hepatitis B surface antigen.

1. Staining of Elastic Fibers:

-

Control Tissue: Sections of formalin-fixed, paraffin-embedded aorta or another tissue rich in elastic fibers are used.

-

Staining Protocol (Representative):

-

Deparaffinize and rehydrate tissue sections to 70% alcohol.

-

Stain in an acidic this compound solution (e.g., 1% this compound in 70% ethanol (B145695) containing 1% hydrochloric acid) at 37°C for 1 hour or at room temperature for a longer duration.

-

Rinse in 70% alcohol.

-

Differentiate in 1% acid alcohol until the background is clear, while the elastic fibers remain distinctly stained.

-

Wash well in distilled water.

-

Counterstain, if desired (e.g., with hematoxylin).

-

Dehydrate, clear, and mount.

-

-

Expected Results: Elastic fibers should be stained a distinct dark brown to reddish-brown, with a clean, minimally stained background.

2. Staining of Hepatitis B Surface Antigen (HBsAg):

-

Control Tissue: Sections of formalin-fixed, paraffin-embedded liver known to be positive for HBsAg are used.

-

Staining Protocol (Shikata's this compound Method - Representative):

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Oxidize sections with a freshly prepared solution of potassium permanganate (B83412) and sulfuric acid.

-

Bleach with oxalic acid until sections are colorless.

-

Rinse thoroughly in running water, followed by 70% ethanol.

-

Stain in the acidic this compound solution for several hours.

-

Differentiate in 70% alcohol.

-

Dehydrate, clear, and mount.

-

-

Expected Results: HBsAg inclusions within hepatocytes should be stained a characteristic dark brown to purple, often with a "ground-glass" appearance. Elastic fibers in the tissue will also be stained.

Visualizing the Path to Certification and Application

To further clarify the intricate processes involved, the following diagrams, rendered in the DOT language for Graphviz, illustrate the certification workflow and a typical staining mechanism.

Caption: Workflow for the Biological Stain Commission (BSC) certification of this compound.

Caption: Simplified signaling pathway of this compound staining for HBsAg.

Conclusion

The Biological Stain Commission's certification of this compound provides an indispensable layer of quality assurance for the scientific community. By adhering to a stringent set of analytical and performance-based criteria, the BSC ensures that certified this compound will yield consistent and reliable results in critical diagnostic and research applications. This guide serves to illuminate these standards, offering researchers and drug development professionals the technical insight needed to confidently select and utilize this important histochemical stain.

References

Orcein in Histological Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orcein, a vital biological stain used in histology and pathology. It delves into the chemical properties, staining mechanisms, and detailed protocols for its primary applications, including the visualization of elastic fibers, Hepatitis B surface antigen (HBsAg), and copper-associated proteins.

Introduction to this compound

This compound is a natural dye traditionally extracted from lichens, though now it is often synthetically produced.[1] It is not a single compound but a complex mixture of phenoxazone derivatives, including aminoorceins, hydroxyorceins, and aminoorceinimines.[2] This composition contributes to its broad staining capabilities. In an acidic alcoholic solution, this compound is a standard and effective stain for elastic fibers.[2][3] A modification of this technique, known as Shikata's this compound stain, is widely used to identify HBsAg in liver tissue and can also demonstrate copper-associated proteins, which are pertinent in the diagnosis of certain liver pathologies like Wilson's disease.[4]

Chemical and Physical Properties

Synthetic this compound is a reddish-brown to black powder. It is a weakly acidic fluorochrome with poor solubility in water but is soluble in ethanol (B145695) and dilute alkaline solutions. The chemical formula for the representative compound is C₂₈H₂₄N₂O₇, with a molecular weight of 500.5 g/mol . The quality and performance of this compound staining can vary between different batches and suppliers, underscoring the importance of using certified dyes and performing quality control checks with known positive controls.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₄N₂O₇ | |

| Molecular Weight | 500.5 g/mol | |

| Appearance | Reddish-brown to black powder | |

| Solubility | Poor in water, soluble in ethanol | |

| Absorption Maximum (in 0.1 M NaOH) | 579-580 nm | |

| Fluorescence Emission Maximum (in acidic solution) | 587 nm (low concentration), 620 nm (high concentration) | |

| Typical Dye Content (Spectrophotometry) | ≥75% |

Staining Mechanisms and Applications

Elastic Fibers

The precise mechanism of this compound's selectivity for elastic fibers is not fully elucidated but is thought to involve non-ionic interactions and Van der Waals forces rather than a simple electrostatic attraction. The dense structure of elastic fibers likely allows for a high concentration of the dye to accumulate, resulting in deep staining. This application is crucial in dermatopathology and the study of vascular diseases where the integrity of elastic tissue is compromised.

Hepatitis B Surface Antigen (HBsAg)

The Shikata's this compound method enables the visualization of HBsAg in the cytoplasm of hepatocytes, which often present a characteristic "ground-glass" appearance. The staining mechanism is believed to involve the oxidation of disulfide bonds (-S-S-) within the HBsAg proteins by potassium permanganate. This oxidation creates sulfonic acid residues that then strongly react with the this compound dye, resulting in a distinct dark brown to purple precipitate.

Copper-Associated Proteins

In certain cholestatic liver diseases, such as Wilson's disease, excess copper accumulates within lysosomes of hepatocytes. This copper is often bound to a protein, and it is this copper-protein complex that is stained by this compound, appearing as dark purple granules. The staining in Wilson's disease can be variable and may not always correlate directly with the total copper concentration, especially in early stages of the disease.

Experimental Protocols

General Tissue Preparation

For all protocols, tissue samples should be fixed in 10% neutral buffered formalin and embedded in paraffin. Sections should be cut at 3-5 µm.

Taenzer-Unna Method for Elastic Fibers

This is a classic method for the selective staining of elastic fibers.

Reagents:

-

This compound Solution:

-

This compound powder: 1 g

-

70% Ethanol: 100 ml

-

Concentrated Hydrochloric Acid: 1 ml

-

-

Differentiating Solution (0.5% Acid Alcohol):

-

Concentrated Hydrochloric Acid: 0.5 ml

-

70% Ethanol: 100 ml

-

-

Counterstain (e.g., Methylene (B1212753) Blue solution)

Procedure:

-

Deparaffinize sections and bring to 70% alcohol.

-

Stain in the this compound solution in a sealed container at 37°C for 1-2 hours or at room temperature overnight.

-

Rinse in 70% alcohol.

-

Differentiate in 0.5% acid alcohol until the background is pale and elastic fibers are distinct. This step requires microscopic control.

-

Wash well in running tap water.

-

Counterstain with methylene blue for 1-2 minutes, if desired.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Elastic fibers: Dark brown to purple

-

Nuclei (if counterstained): Blue

-

Background: Pale or as per counterstain

Shikata's this compound Stain for HBsAg and Copper-Associated Proteins

This modified method includes an oxidation step that is crucial for the staining of HBsAg.

Reagents:

-

Oxidizing Solution (Freshly Prepared):

-

0.5% Potassium Permanganate: 9.5 ml

-

3% Sulfuric Acid: 0.5 ml

-

-

Bleaching Solution:

-

2% Oxalic Acid

-

-

This compound Solution:

-

This compound powder: 0.1 g

-

70% Ethanol: 100 ml

-

Concentrated Hydrochloric Acid: 1 ml

-

-

Differentiating Solution (1% Acid Alcohol):

-

Concentrated Hydrochloric Acid: 1 ml

-

70% Ethanol: 100 ml

-

Procedure:

-

Deparaffinize sections and bring to distilled water.

-

Treat with the freshly prepared oxidizing solution for 5 minutes.

-

Wash well in water.

-

Bleach in 2% oxalic acid for 1 minute, or until sections are colorless.

-

Wash well in running tap water, then rinse in 70% alcohol.

-

Stain in the this compound solution in a sealed container at 56°C for 2 hours or overnight at room temperature.

-

Rinse in 70% alcohol.

-

Differentiate in 1% acid alcohol until the background is pale brown.

-

Wash well in water.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

HBsAg: Dark brown to purple granules in the cytoplasm

-

Copper-associated proteins: Dark purple granules

-

Elastic fibers: Dark brown to purple

-

Background: Pale purple/brown

Troubleshooting and Quality Control

-

Weak Staining: This can be due to old or depleted staining solution, insufficient staining time, or over-differentiation. Ensure solutions are fresh and staining times are adequate.

-

Background Staining: Excessive background staining can be caused by under-differentiation or old this compound solution. Careful differentiation with microscopic control is key.

-

Variability between Batches: Different batches of this compound can have varying dye content and composition. It is crucial to test each new batch with a known positive control tissue (e.g., liver tissue positive for HBsAg, skin or aorta for elastic fibers) to ensure consistent and reliable results.

-

Solution Stability: this compound solutions have a limited shelf life and should be stored in tightly sealed containers. Some protocols recommend filtering the solution before use.

Safety Precautions

This compound and the reagents used in these protocols should be handled with care in a well-ventilated area, following standard laboratory safety procedures. The reagents include strong acids (hydrochloric and sulfuric acid), an oxidizer (potassium permanganate), and flammable alcohol. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Conclusion

This compound remains a valuable and versatile stain in the histopathology laboratory. Its ability to reliably demonstrate elastic fibers, HBsAg, and copper-associated proteins makes it an indispensable tool for the diagnosis and study of a range of diseases. A thorough understanding of its chemical properties, staining mechanisms, and adherence to optimized protocols are essential for obtaining high-quality, reproducible results.

References

Methodological & Application

Application Notes: Orcein Staining for Elastic Fibers

Introduction

Orcein is a traditional dye used in histology for the selective demonstration of elastic fibers.[1][2] Originally derived from lichens, it is now typically produced synthetically.[1][3] The stain is valuable for visualizing the elastic laminae of blood vessels, elastic fibers in the skin, and for studying pathological changes in these structures, such as in emphysema or vascular diseases.[4][5] this compound staining reveals both coarse and fine elastic fibers, typically coloring them a distinct dark brown or purple-brown.[1][5][6] The mechanism of staining is understood to be based on the affinity of the non-polar elastic fibers for the this compound dye, likely involving hydrogen bonding and Van der Waals forces.[7][8]

Principle of the Method

The selectivity of this compound for elastic fibers is attributed to several factors. Elastic fibers are relatively non-polar and possess a low permeability, which allows the dye to penetrate and be retained, while being more easily removed from other, more polar tissue components like collagen.[7][9] The staining is performed from an acidic ethanol (B145695) solution. The alcohol acts as a solvent for the dye, allowing for strong solutions and consequently shorter staining times, while the acid provides the optimal pH for the reaction.[7][9] Differentiation, if necessary, is carried out using acid alcohol to remove background staining from collagen and other tissues, enhancing the specificity of the result.[10]

Detailed Experimental Protocol: Taenzer-Unna this compound Method

This protocol is based on the widely used Taenzer-Unna method for staining elastic fibers.[1]

Specimen Preparation

-

Fixation: Tissues should be well-fixed. Standard neutral buffered formalin is a suitable fixative.[1][2] Other fixatives like Bouin's or Zenker's solution are also acceptable.[2]

-

Embedding: Process and embed the fixed tissue in paraffin (B1166041) wax.

-

Sectioning: Cut paraffin sections at a thickness of 3-5 microns.[2][4]

Reagent Preparation

-

This compound Staining Solution:

-

70% Ethanol: 99 ml[2]

-

Hydrochloric Acid (Concentrated): 1 ml[2]

-

Preparation: Dissolve the this compound powder in the 70% ethanol. Add the hydrochloric acid and mix well. Filter the solution before use to remove any undissolved particles.[2] The quality of different batches of synthetic this compound can vary, which may affect staining results.[3]

-

Differentiating Solution (0.5% Acid Alcohol):

-

Counterstain (Optional):

-

Methylene Blue Solution[4] or Hematoxylin (B73222) solution (e.g., Mayer's or Gill's II).[2][10]

-

Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and bring them to water through graded alcohols (e.g., 100%, 95%, 70%).[2][4]

-

Rinse: Wash briefly in 70% alcohol.[4]

-

This compound Staining: Place slides in the this compound Staining Solution. The incubation time can vary significantly, from 30 minutes to several hours, depending on the desired intensity and tissue type.[2][11] Staining can be accelerated by increasing the temperature to 37°C.[4][11]

-

Rinsing: Rinse the slides in 70% alcohol to remove the bulk of the excess stain.[8]

-

Differentiation (Microscopic Control): Differentiate the sections in 0.5% Acid Alcohol. This step is critical for removing non-specific background staining, particularly from collagen.[4][10] Check the sections microscopically during this process until elastic fibers are clearly defined and the background is pale. This may only take a few seconds.[10][11]

-

Washing: Wash the slides well in running tap water.[4]

-

Counterstaining (Optional): If a counterstain is desired, apply it at this stage. For example, stain with Methylene Blue for 1-2 minutes or a hematoxylin solution for 30 seconds.[2][4]

-

Washing: Wash again in running tap water to remove excess counterstain.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols (e.g., 95%, 100%), clear in xylene, and mount with a resinous mounting medium.[4][11]

Expected Results

-

Nuclei: Blue/Purple (if counterstained with hematoxylin) or Blue (if counterstained with Methylene Blue)[2][4]

-

Collagen: Pale pink or unstained[10]

-

Other Tissue Elements: Dependent on the counterstain used.

Quality Control and Troubleshooting

-

Pale Staining of Elastic Fibers: This may be due to insufficient staining time or the use of old or poor-quality this compound.[3][5] Ensure the staining solution is freshly filtered and consider increasing the incubation time or temperature.

-

Excessive Background Staining: If collagen or other connective tissues retain too much brown color, the differentiation step was insufficient.[10] Increase the time in the acid alcohol, checking progressively under a microscope.

-

Faded Staining: Ensure thorough dehydration before clearing and mounting, as residual water can cause fading over time.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound staining protocol based on various sources.

Table 1: this compound Staining Solution Formulations

| Component | Concentration/Amount | Source(s) |

| This compound (Synthetic) | 0.4 g to 1.0 g | [2][11] |

| Ethanol | 50% - 80% (70% is common) | [2][11] |

| Hydrochloric Acid (Conc.) | 1 ml per 100 ml of solution | [2][11] |

Table 2: Staining Protocol Parameters

| Parameter | Range/Value | Notes | Source(s) |

| Section Thickness | 3 - 5 µm | Standard for paraffin sections. | [2][4] |

| Staining Time | 30 minutes - 12 hours (or overnight) | Highly variable; requires optimization. | [2][11] |

| Staining Temperature | Room Temperature to 37°C | Higher temperatures accelerate staining. | [4][11] |

| Differentiation Solution | 0.5% - 1% HCl in 70% Alcohol | Used to remove background staining. | [1][4] |

| Counterstain Time | 30 seconds - 2 minutes | Dependent on the chosen counterstain. | [2][4] |

Visualizations

Below are diagrams illustrating the experimental workflow for this compound staining.

Caption: Experimental workflow for this compound staining of elastic fibers.

References

- 1. stainsfile.com [stainsfile.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. patolab.com.tr [patolab.com.tr]

- 5. Elastic Stains [nsh.org]

- 6. cancerdiagnostics.com [cancerdiagnostics.com]

- 7. Thermodynamics of this compound staining of elastic fibres | Semantic Scholar [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. thermodynamics-of-orcein-staining-of-elastic-fibres - Ask this paper | Bohrium [bohrium.com]

- 10. m.youtube.com [m.youtube.com]

- 11. stainsfile.com [stainsfile.com]

Preparation of Orcein Solution for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Orcein is a natural dye extracted from lichens, also available in a synthetic form, used extensively in histology and cytogenetics.[1][2][3] It is a valuable tool for visualizing specific cellular components, including elastic fibers, Hepatitis B surface antigen (HBsAg), copper-associated proteins, and chromosomes.[4][5][6][7][8] The preparation of the this compound solution can be adapted depending on the specific application. This document provides detailed protocols for preparing different types of this compound solutions for laboratory use.

Data Presentation: this compound Solution Formulations

For ease of comparison, the quantitative data for various this compound solution preparations are summarized in the table below.

| Solution Type | This compound Concentration | Solvent | Acid | Key Applications | Reference |

| Aceto-Orcein (1%) | 1 g | 55 mL Glacial Acetic Acid, 45 mL Distilled Water | 45% Acetic Acid | Chromosome analysis (squash technique) | [1][9] |

| Aceto-Orcein (2%) | 2 g | 100 mL hot 45% Glacial Acetic Acid | 45% Acetic Acid + 1N HCl (9:1 ratio) | Chromosome analysis | [10] |

| Acid-Alcohol this compound | 1 g | 100 mL 70% Ethanol (B145695) | 1 mL Hydrochloric Acid | Elastic fibers, HBsAg, Copper-associated proteins | [8] |

| Acid-Alcohol this compound (Certistain®) | 0.4 g | 99 mL 70% Ethanol | 1 mL Hydrochloric Acid | Elastic fibers, Sex chromatin, HBsAg | [7] |

| Taenzer-Unna this compound (Modified) | Not specified | 70% Alcohol | 1% Acid/Alcohol for differentiation | Fine elastic fibers | [2] |

Experimental Protocols

Preparation of 1% Aceto-Orcein Solution for Chromosome Staining

This protocol is suitable for the preparation of a temporary stain for the visualization of chromosomes, particularly in plant root tip squashes.

Materials:

-

This compound powder (natural form preferred for better contrast)[1]

-

Glacial Acetic Acid

-

Distilled Water

-

Beaker or Erlenmeyer flask

-

Heating plate or Bunsen burner

-

Filter paper and funnel

Procedure:

-

Carefully pour 55 mL of glacial acetic acid into a beaker.

-

Heat the glacial acetic acid to boiling.

-

Remove from heat and immediately add 1 g of this compound powder to the hot acid.

-

Stir the solution until the this compound powder is dissolved.

-

Allow the solution to cool completely.

-

Once cooled, add 45 mL of distilled water to the solution.

-

Filter the solution using filter paper to remove any undissolved particles.

-

The solution is now ready for use. It is recommended to prepare this solution fresh as it is unstable.[1][9]

Preparation of Acid-Alcohol this compound Solution for Elastic Fiber Staining

This solution is a progressive stain used for the demonstration of elastic fibers in tissue sections.

Materials:

-

This compound powder

-

70% Ethanol

-

Hydrochloric Acid (concentrated)

-

Volumetric flask or graduated cylinder

-

Stirring plate and stir bar

-

Filter paper and funnel

Procedure:

-

Measure 100 mL of 70% ethanol and pour it into a beaker.

-

Add 1 g of this compound powder to the ethanol.

-

Place the beaker on a stirring plate and stir until the this compound is completely dissolved.

-

Carefully add 1 mL of concentrated hydrochloric acid to the solution.

-

Continue to stir for a few minutes to ensure the solution is well-mixed.

-

Filter the solution before use.[8]

-

For optimal staining, let the solution mature for at least 48 hours before use.[8] The pH should be between 1 and 2.[8]

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for preparing an this compound staining solution.

Caption: A flowchart outlining the key steps in preparing a laboratory-grade this compound solution.

Application Notes

-

Natural vs. Synthetic this compound: For chromosome analysis, the natural form of this compound is often preferred as it can provide better contrast.[1][3]

-

Solution Stability: Aceto-orcein solutions are generally unstable and should be prepared fresh before use.[1][9] Acid-alcohol this compound solutions are more stable but should be filtered before each use.

-

Staining Mechanism: The exact mechanism of this compound staining is not fully understood but is thought to involve an interaction at an acidic pH with negatively charged groups or hydrophobic interactions with chromatin.[11] For elastic fibers, the binding is believed to be due to van der Waals forces.[2]

-

Safety Precautions: Glacial acetic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood. Always follow laboratory safety guidelines.

-

Applications:

-

Cytogenetics: Aceto-orcein is a classic stain for visualizing polytene chromosomes in Drosophila and for general chromosome squashes.[11]

-

Histology: Acid-alcohol this compound is widely used to stain elastic fibers in tissues like skin, lung, and blood vessels, which appear dark brown or purple.[6][12] It is also used to identify Hepatitis B surface antigen (HBsAg) and copper-associated proteins in liver biopsies.[4][5][8] The Shikata this compound method, which involves a permanganate (B83412) oxidation step, is specifically used for HBsAg.[5][13]

-

References

- 1. ACETO-ORCEIN STAINING [k-state.edu]

- 2. Histological Techniques [histologicaltechniques.com]

- 3. ru.scribd.com [ru.scribd.com]

- 4. gspchem.com [gspchem.com]

- 5. Current applications of this compound in histochemistry. A brief review with some new observations concerning influence of dye batch variation and aging of dye solutions on staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stains Used in Histology - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biognost.com [biognost.com]

- 9. changbioscience.com [changbioscience.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. This compound staining and the identification of polytene chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. youtube.com [youtube.com]

Shikata's Modified Orcein Stain: Application Notes and Protocols for Liver Biopsy Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Shikata's modified orcein stain, a valuable histochemical technique for the evaluation of liver biopsies. This document details the stain's principles, applications, and a standardized protocol for its use in a research and drug development setting.

Introduction and Applications

Shikata's modified this compound stain is a specialized histological stain primarily used for the detection of Hepatitis B surface antigen (HBsAg) and copper-associated protein (CAP) in liver tissue.[1][2] It is also an effective method for visualizing elastic fibers.[2] This staining technique is crucial in the histopathological assessment of various liver diseases, aiding in diagnosis, staging, and the evaluation of therapeutic interventions.

Key Applications:

-

Hepatitis B Virus (HBV) Infection: The stain identifies HBsAg in the cytoplasm of hepatocytes, which often presents as brown to purple granules or as a diffuse cytoplasmic staining, characteristically seen in "ground-glass" hepatocytes.[1][3] This is particularly useful for diagnosing chronic HBV infection and identifying asymptomatic carriers.

-

Wilson's Disease and other Copper-Storage Disorders: Shikata's this compound stain detects CAP, which accumulates in hepatocytes in conditions of chronic cholestasis and impaired copper metabolism, such as Wilson's disease and primary biliary cirrhosis (PBC). The presence of this compound-positive granules can be a key diagnostic feature.

-

Assessment of Liver Fibrosis and Cirrhosis: By staining elastic fibers, the technique helps in differentiating between architectural collapse and established fibrosis, providing insights into the progression of chronic liver disease.

-

Differential Diagnosis of Liver Pathology: The staining pattern can provide valuable clues in the differential diagnosis of various liver pathologies, including distinguishing chronic from acute hepatitis.

Principle of Staining

The mechanism of Shikata's modified this compound stain involves a two-step process. First, the tissue section is treated with a strong oxidizing agent, typically acidified potassium permanganate (B83412). This oxidation is thought to break the disulfide bonds present in high concentrations within HBsAg and CAP, exposing sulfhydryl groups that are subsequently converted to sulfonic acid residues. Following oxidation, the this compound dye, in an acidic alcoholic solution, selectively binds to these modified proteins, rendering them visible as distinct brown to dark purple deposits.

Quantitative Data Summary

The following tables summarize the quantitative and semi-quantitative data related to the application of Shikata's modified this compound stain in various liver diseases.

Table 1: Positivity of Shikata's this compound Stain in Liver Diseases

| Liver Disease | Target | Reported Positivity | Reference(s) |

| Chronic Hepatitis B | HBsAg | Nearly two-thirds of biopsies from patients with chronic liver disease. | |

| Asymptomatic HBsAg Carriers | HBsAg | Often strongly positive. | |

| Acute Hepatitis B | HBsAg | Consistently negative. | |

| Primary Biliary Cirrhosis (PBC) | Copper-Associated Protein | 90.9% of cases. | |

| Wilson's Disease | Copper-Associated Protein | Highly variable; positive in approximately 35% of cases despite high liver copper concentrations. | |

| Chronic Active Hepatitis | Copper-Associated Protein | Little indication of liver copper concentrations. |

Table 2: Semi-Quantitative Scoring of this compound-Positive Granules in Primary Biliary Cirrhosis (PBC) Staging

A proposed staging system for PBC incorporates the deposition of this compound-positive granules as a key histological component.

| Score | Description of this compound-Positive Granule Deposition |

| 0 | None |

| 1 | Deposition in zone 1 hepatocytes in less than 1/3 of portal tracts |

| 2 | Deposition in zone 1 hepatocytes in 1/3 to 2/3 of portal tracts |

| 3 | Deposition in zone 1 hepatocytes in more than 2/3 of portal tracts |

This scoring system, combined with assessments of fibrosis and bile duct loss, contributes to the overall histological stage of PBC.

Table 3: Comparison of Shikata's this compound Stain with Other Methods for HBsAg Detection

| Method | Sensitivity | Specificity | Cost | Complexity | Reference(s) |

| Shikata's this compound Stain | Lower than IHC | Lower than IHC | Low | Moderate | |

| Immunohistochemistry (IHC) | High | High | High | High | |

| Victoria Blue Stain | Lower than IHC | Lower than IHC | Low | Moderate |

Experimental Protocols

Reagent Preparation

-

Oxidizing Solution (Acidified Potassium Permanganate):

-

Potassium permanganate (KMnO₄): 0.3 g

-

Sulfuric acid (H₂SO₄), concentrated: 0.3 mL

-

Distilled water: 100 mL

-

Prepare fresh and discard if a brown precipitate forms.

-

-

Bleaching Solution:

-

Oxalic acid: 2 g

-

Distilled water: 100 mL

-

-

Shikata's Modified this compound Staining Solution:

-

This compound (synthetic or natural): 1.0 g

-

70% Ethanol: 100 mL

-

Hydrochloric acid (HCl), concentrated: 1.0 mL

-

Dissolve the this compound in the ethanol, then add the hydrochloric acid. Let the solution ripen for 2-3 days before use. Filter before each use. The solution is stable for several weeks.

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 70% Ethanol: 2 changes, 3 minutes each.

-

Rinse in running tap water.

-

-

Oxidation:

-

Place slides in the Oxidizing Solution for 5-10 minutes.

-

-

Rinsing:

-

Wash thoroughly in running tap water.

-

-

Bleaching:

-

Immerse in 2% Oxalic Acid solution until sections are colorless (approximately 1-2 minutes).

-

-

Rinsing:

-

Wash well in running tap water, followed by a rinse in distilled water.

-

-

Staining:

-

Stain in the filtered Shikata's Modified this compound Staining Solution in a covered container at room temperature overnight or at 60°C for 1 hour.

-

-

Differentiation:

-

Rinse briefly in 70% Ethanol.

-

Differentiate in 1% Acid Alcohol (1 mL HCl in 100 mL 70% Ethanol) for a few seconds to remove background staining.

-

-

Rinsing:

-

Wash in running tap water.

-

-

Dehydration and Clearing:

-

Immerse in 95% Ethanol: 2 changes, 2 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 2 minutes each.

-

Immerse in Xylene: 2 changes, 3 minutes each.

-

-

Mounting:

-

Mount with a synthetic mounting medium.

-

Expected Results

-

HBsAg: Brown to dark purple granules in the cytoplasm of hepatocytes.

-

Copper-Associated Protein: Dark purple to black granules.

-

Elastic Fibers: Dark brown to purple.

-

Background: Pale yellowish-brown.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for Shikata's modified this compound stain.

Conceptual Staining Mechanism

Caption: Conceptual diagram of the Shikata's this compound staining mechanism.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | - Incomplete deparaffinization.- Oxidizing solution is old or depleted.- Staining time is too short.- this compound solution is old or not properly prepared. | - Ensure complete removal of paraffin (B1166041) with fresh xylene.- Prepare fresh oxidizing solution before each use.- Increase staining time or perform staining at 60°C.- Use a fresh or newly prepared and filtered this compound solution. |

| Excessive Background Staining | - Staining time is too long.- Inadequate differentiation.- Slides were not rinsed properly after staining. | - Reduce the staining time.- Optimize the differentiation step in acid alcohol; check visually under a microscope.- Ensure thorough rinsing after the this compound staining step. |

| Non-specific Deposits or Artifacts | - this compound solution was not filtered.- Contaminants in reagents or water.- "Floaters" from the water bath. | - Filter the this compound solution immediately before use.- Use high-purity reagents and distilled water.- Maintain a clean water bath for mounting sections. |

| Uneven Staining | - Incomplete coverage of the tissue section with reagents.- Uneven drying of the section before staining. | - Ensure the entire tissue section is covered by each reagent.- Avoid letting the sections dry out at any stage of the process. |

By following these detailed application notes and protocols, researchers can effectively utilize Shikata's modified this compound stain for the comprehensive evaluation of liver biopsies in both research and drug development settings.

References

Application Notes: Orcein Staining for Chromosome Visualization

Introduction

Orcein is a natural dye extracted from lichens, specifically Rocella tinctoria and Lecanora parella, and is also available in a synthetic form.[1][2] It is a valuable tool in cytogenetics for staining chromosomes, allowing for their visualization under a microscope.[3][4] Aceto-orcein, a solution of this compound in acetic acid, is a widely used stain-fixative that effectively clarifies and stains chromosomes, particularly in squash preparations of plant and animal tissues.[5][6][7] The acidic nature of the stain helps to macerate the tissue and spread the chromosomes, while the this compound selectively binds to the chromatin, rendering the chromosomes visible as darkly stained bodies against a lightly stained cytoplasm.[8][9]

This application note provides detailed protocols for the preparation and use of aceto-orcein and lacto-propionic-orcein for chromosome visualization in microscopy. It is intended for researchers, scientists, and drug development professionals working in genetics, cytogenetics, and related fields.

Key Applications

-

Karyotyping: Determination of chromosome number and morphology.

-

Mitotic Studies: Observation of chromosomes during cell division.[10]

-

Meiotic Studies: Analysis of chromosome behavior during meiosis.[11]

-

Polytene Chromosome Analysis: Detailed visualization of the banding patterns of polytene chromosomes, for example, in Drosophila salivary glands.[2][12]

-

Detection of Chromosomal Aberrations: Identification of structural and numerical chromosomal abnormalities.[10]

Data Presentation

While direct quantitative comparisons of staining efficiency are not extensively documented in the literature, the following table summarizes the different this compound-based staining protocols and their recommended applications based on established methodologies.

| Staining Protocol | Composition | Key Characteristics | Primary Applications | References |

| Aceto-Orcein (Standard) | 1% this compound in 45% Acetic Acid | Good contrast, effective stain-fixative. | General chromosome counts, plant root tips, Drosophila salivary glands. | [1][5][6] |

| Aceto-Orcein (Hot Staining) | 2% this compound in 60% Acetic Acid | Rapid staining (minutes), excellent intensity. | Human chromosomes, suitable for aged slides. | [13] |

| Lacto-Propionic-Orcein | 1% this compound in a mixture of Lactic and Propionic Acids | Very effective for materials that are difficult to stain with aceto-orcein. | Plant materials that give unsatisfactory results with other stains. | [14][15] |

| HCl-Aceto-Orcein | Aceto-orcein with the addition of 1N HCl | Assists in softening and separation of cells. | Plant root tips and other tough plant tissues. | [5][6][7] |

Experimental Protocols

Protocol 1: Preparation of 1% Aceto-Orcein Stain

This protocol describes the preparation of a standard 1% aceto-orcein solution.

Materials:

-

This compound powder (natural form preferred for better contrast)[1]

-

Glacial acetic acid

-

Distilled water

-

Boiling flask

-

Filter paper

Procedure:

-

Weigh 1 gram of this compound powder.

-

In a boiling flask, bring 55 mL of glacial acetic acid to a boil.

-

Pour the boiling glacial acetic acid over the 1 g of this compound powder.

-

Allow the solution to cool completely.

-

Add 45 mL of distilled water to the cooled solution.

-

Filter the solution using filter paper.

-

Note: This solution is unstable and should be prepared fresh before use.[1]

Protocol 2: Chromosome Squash Technique for Plant Root Tips

This protocol outlines the procedure for visualizing mitotic chromosomes from plant root tips using the aceto-orcein squash technique.

Materials:

-

Actively growing root tips (e.g., from onion, garlic, or barley)

-

Fixative (e.g., Carnoy's fixative: 6 parts absolute ethanol, 3 parts chloroform, 1 part glacial acetic acid)

-

1N Hydrochloric acid (HCl)

-

1% Aceto-orcein stain

-

Microscope slides and coverslips

-

Forceps, needles, and razor blades

-

Alcohol lamp or slide warmer

-

Filter paper

Procedure:

-

Fixation: Place freshly collected root tips in a fixative for at least 30 minutes.

-

Hydrolysis: Transfer the fixed root tips to a watch glass containing 1N HCl and warm gently for 5-10 minutes. This step helps to macerate the tissue.

-

Staining:

-

Transfer a hydrolyzed root tip to a clean microscope slide.

-

Add a drop of 1% aceto-orcein stain.

-

Cut off the meristematic tip (the most actively dividing region) of the root and discard the rest.

-

-

Squashing:

-

Place a coverslip over the root tip.

-

Gently tap the coverslip with the blunt end of a needle to spread the cells.

-